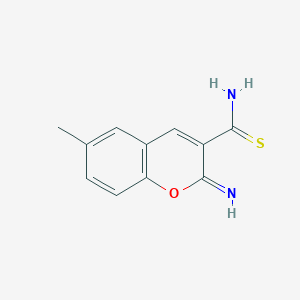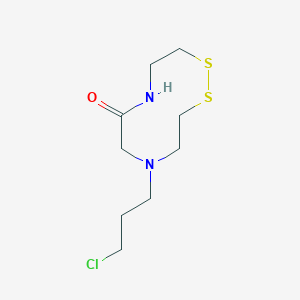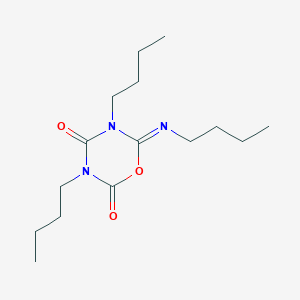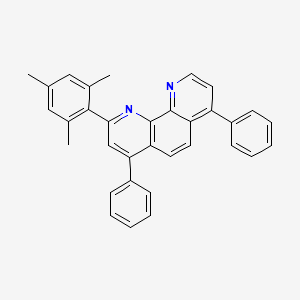![molecular formula C18H9ClN4OS B14191014 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-52-1](/img/structure/B14191014.png)
2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chlorophenoxy group, a thiazolopyrimidine moiety, and a benzonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with a suitable halogenating agent to form 2-chlorophenoxy.
Synthesis of Thiazolopyrimidine: The thiazolopyrimidine core can be synthesized through cyclization reactions involving appropriate thioamide and pyrimidine precursors.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiazolopyrimidine core under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenoxy)benzonitrile: Lacks the thiazolopyrimidine moiety.
5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile: Lacks the chlorophenoxy group.
2-(2-Bromophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of the chlorophenoxy, thiazolopyrimidine, and benzonitrile groups in 2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
918880-52-1 |
|---|---|
分子式 |
C18H9ClN4OS |
分子量 |
364.8 g/mol |
IUPAC 名称 |
2-(2-chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H9ClN4OS/c19-13-3-1-2-4-16(13)24-15-6-5-11(7-12(15)8-20)17-23-14-9-21-10-22-18(14)25-17/h1-7,9-10H |
InChI 键 |
QCMRXGVBUSCBFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)




![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)

![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)
